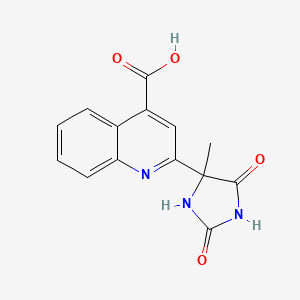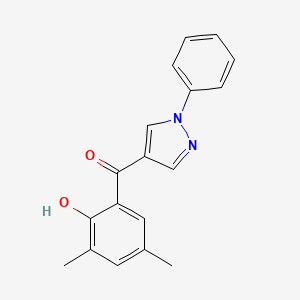
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethyl-substituted tetrahydrofuran ring, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, dimethyl malonate, and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with dimethyl malonate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates.
4-Chlorophenyl phosphorodichloridate: Used as a phosphorylation agent.
N-(4-Chlorophenyl)-alanine derivatives: Studied for antimicrobial activity.
Uniqueness
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide stands out due to its unique combination of a chlorophenyl group and a dimethyl-substituted tetrahydrofuran ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
21863-83-2 |
|---|---|
Formule moléculaire |
C13H14ClNO3 |
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-5,5-dimethyl-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2)10(7-3-5-8(14)6-4-7)9(11(15)16)12(17)18-13/h3-6,9-10H,1-2H3,(H2,15,16) |
Clé InChI |
SRTVMLYDJQILII-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C(=O)O1)C(=O)N)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



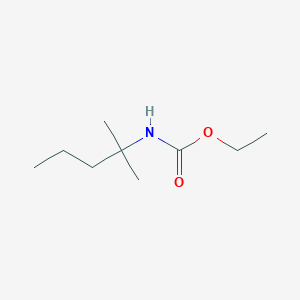
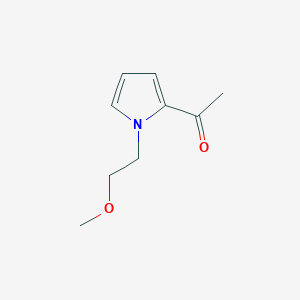

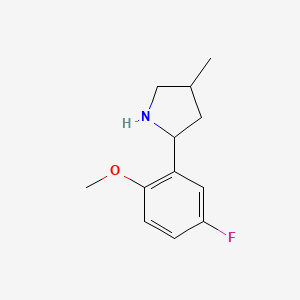
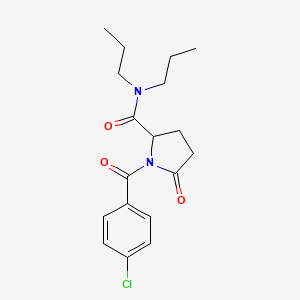
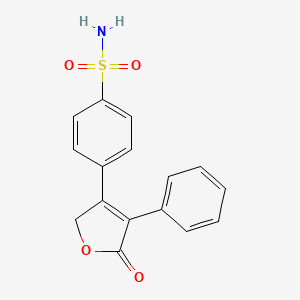
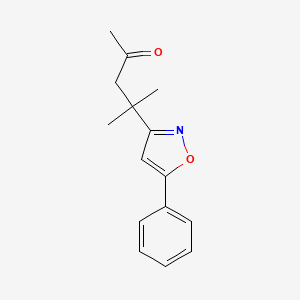

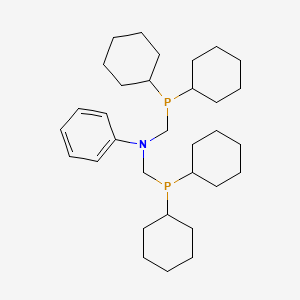
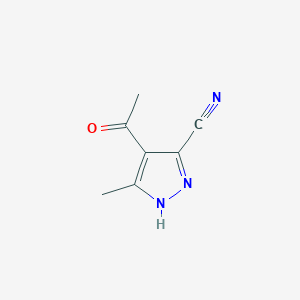
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)
